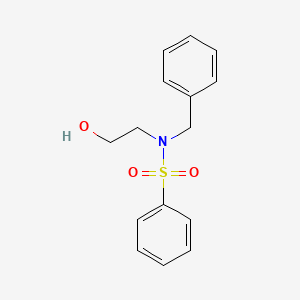

![molecular formula C17H15N5O4 B5517317 5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)

5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves co-crystallization or complex formation with isophthalic acid derivatives and various organic or inorganic reagents. For instance, the co-crystallization of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with isophthalic acids has led to the formation of supramolecular solids exhibiting polymorphism and distinct hydrogen-bonding assemblies (Du et al., 2009). These methodologies can be adapted for synthesizing the compound , highlighting the importance of the substituent effect on structural diversity.

Molecular Structure Analysis

The molecular structure of related complexes demonstrates a variety of coordination frameworks and hydrogen bonding interactions, underscoring the structural diversity attainable through the strategic choice of substituents and reaction conditions (Du et al., 2008). These insights are valuable for understanding the molecular structure of 5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid.

Chemical Reactions and Properties

Chemical reactions involving isophthalic acid derivatives often lead to the formation of novel compounds with potential antibacterial and antitubercular activities. The synthesis of novel 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives demonstrates the chemical versatility and the potential for generating bioactive compounds (Joshi et al., 2008).

Scientific Research Applications

Thermally Stable and Optically Active Materials

Synthesis and Properties of Thermally Stable Materials : A study by Mallakpour and Kolahdoozan (2007) explored the synthesis and properties of novel wholly aromatic polyesters containing a chiral pendent group. This research aimed at preparing materials with good thermal stability and excellent solubility, which are crucial for advanced applications in materials science. The study demonstrates the potential of using such compounds in the development of new polymers with unique properties (Mallakpour & Kolahdoozan, 2007).

Luminescence Sensing and Metal Ion Detection

Highly Selective Luminescence Sensing for Fe3+ Detection : Liu et al. (2020) detailed the synthesis of Cd-MOFs (Metal-Organic Frameworks) using 5-substituted isophthalic acid and their application in highly selective luminescence sensing for Fe3+ detection. This study highlights the compound's utility in creating functional materials for environmental monitoring and analytical chemistry applications (Liu et al., 2020).

Catalytic Applications

Catalytic Applications in Peroxidative Oxidation of Alcohols and Henry Reaction : Karmakar et al. (2016) investigated metal–organic frameworks with Pyridyl-Based Isophthalic Acid for their catalytic applications. These frameworks acted as efficient catalysts in solvent-free microwave-assisted peroxidative oxidation of alcohols and also effectively catalyzed the Henry reaction. The study showcases the potential of such compounds in catalysis, especially in organic synthesis and green chemistry processes (Karmakar et al., 2016).

Antibacterial and Surface Activity

Antibacterial and Surface Activity of Triazole Derivatives : Research by El-Sayed (2006) on the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, showcases the potential antimicrobial applications of compounds derived from isophthalic acid. These findings are crucial for the development of new antimicrobial agents and surface-active compounds, which can have applications in medicine, pharmaceuticals, and material sciences (El-Sayed, 2006).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, 3,5-Dimethyl-4H-1,2,4-triazole may cause irritation and damage to the eyes, skin, respiratory system, and digestive system. It should be used and stored under appropriate conditions, and contact with skin and eyes should be avoided .

properties

IUPAC Name |

5-[2,5-dimethyl-3-[(E)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-10-3-14(7-20-21-8-18-19-9-21)11(2)22(10)15-5-12(16(23)24)4-13(6-15)17(25)26/h3-9H,1-2H3,(H,23,24)(H,25,26)/b20-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVXSBBYFCETJK-IFRROFPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)

![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)